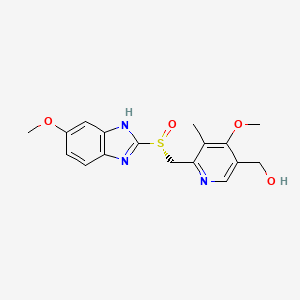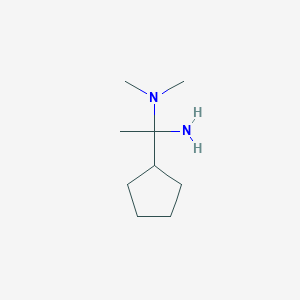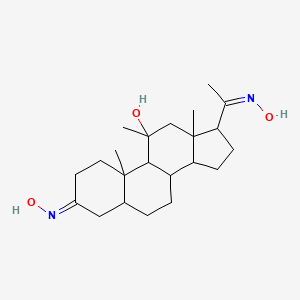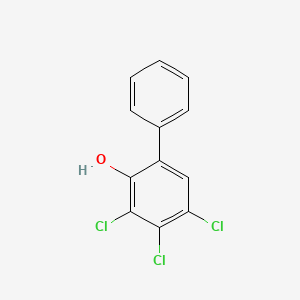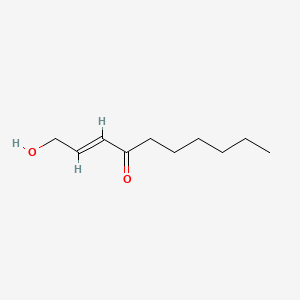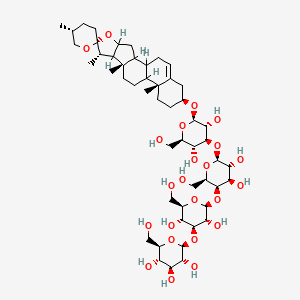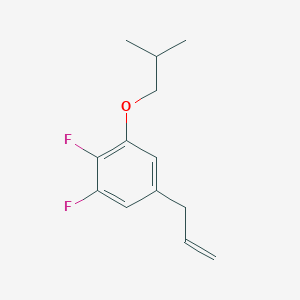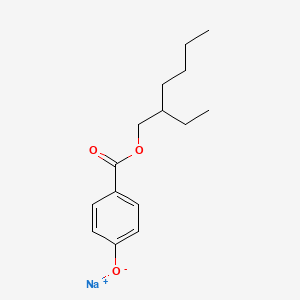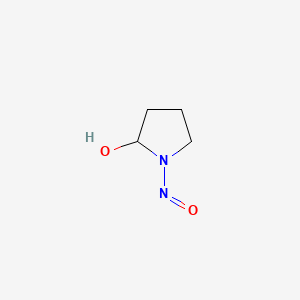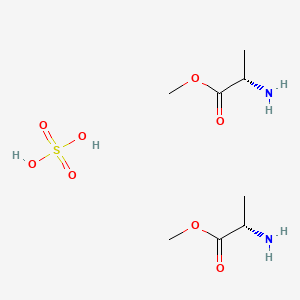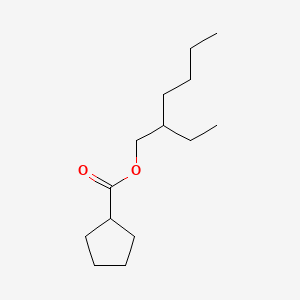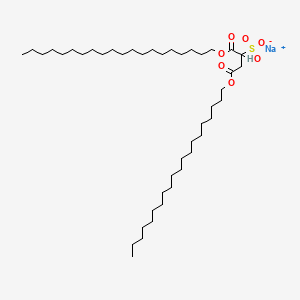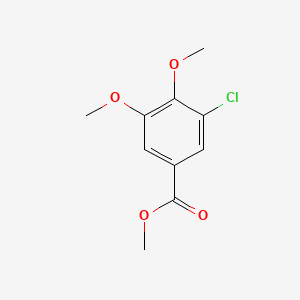
Methyl 3-chloro-4,5-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-chloro-4,5-dimethoxybenzoate is an organic compound with the molecular formula C10H11ClO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and two methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-4,5-dimethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-4,5-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-chloro-4,5-dimethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 3-azido-4,5-dimethoxybenzoate or 3-thiocyanato-4,5-dimethoxybenzoate.
Oxidation: Formation of 3-chloro-4,5-dimethoxybenzaldehyde or 3-chloro-4,5-dimethoxybenzoic acid.
Reduction: Formation of 3-chloro-4,5-dimethoxybenzyl alcohol.
Aplicaciones Científicas De Investigación
Methyl 3-chloro-4,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-chloro-4,5-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Methyl 3-chloro-4,5-dimethoxybenzoate can be compared with other similar compounds, such as:
Methyl 3,5-dimethoxybenzoate: Lacks the chlorine atom, resulting in different reactivity and biological activity.
Methyl 4-hydroxy-3,5-dimethoxybenzoate: Contains a hydroxyl group instead of a chlorine atom, affecting its chemical properties and applications.
Methyl 3,4,5-trimethoxybenzoate:
The unique combination of the chlorine atom and methoxy groups in this compound distinguishes it from these related compounds, offering distinct advantages in specific applications.
Propiedades
Número CAS |
108544-98-5 |
|---|---|
Fórmula molecular |
C10H11ClO4 |
Peso molecular |
230.64 g/mol |
Nombre IUPAC |
methyl 3-chloro-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C10H11ClO4/c1-13-8-5-6(10(12)15-3)4-7(11)9(8)14-2/h4-5H,1-3H3 |
Clave InChI |
ZRDQLSRLKNKTMZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)C(=O)OC)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


